molecular formula C17H18FNO2 B2579803 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide CAS No. 617696-77-2

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide

Cat. No. B2579803
CAS RN: 617696-77-2
M. Wt: 287.334
InChI Key: QIATYMWUEZURGC-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide, also known as FPPP, is a synthetic compound that belongs to the class of amides. It has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of pain management.

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies on selective androgen receptor modulators, including compounds structurally similar to 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide, have explored their pharmacokinetics and metabolism. For instance, S-1, a related compound, demonstrated low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours in rats. Its oral bioavailability ranged from 55% to 60%, with extensive metabolism producing numerous phase I and II metabolites. These findings highlight the compound's potential therapeutic applications due to its favorable pharmacokinetic profile and extensive metabolic transformation (Di Wu et al., 2006).

Photoreactions and Photodegradation

Research into the photoreactions of flutamide, a compound with a similar structure, in various solvents has provided insights into the photostability and photodegradation pathways of related compounds. These studies have implications for understanding the stability of 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide under light exposure, which is crucial for developing light-sensitive therapeutic agents (Y. Watanabe et al., 2015).

Liquid Crystal Technology

Compounds featuring the 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide structure have been studied for their potential applications in liquid crystal technology. For example, derivatives promoting excellent photoalignment of nematic liquid crystals have been reported. This research points towards the utility of such compounds in developing advanced liquid crystal displays (LCDs), with improved performance and reliability (G. Hegde et al., 2013).

Bioremediation and Environmental Applications

Studies on the bioremediation capabilities of certain enzymes towards environmental pollutants have implications for the use of 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide and related compounds in environmental cleanup efforts. For instance, the role of laccase from Fusarium incarnatum in the biodegradation of Bisphenol A suggests potential pathways for the bioremediation of structurally related pollutants, highlighting the environmental significance of research on these compounds (Urvish Chhaya & A. Gupte, 2013).

Molecular Mechanisms and Toxicological Studies

Investigations into the molecular mechanisms of action and potential toxicological impacts of bisphenol A provide a framework for understanding the biological interactions and safety profile of 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide. These studies are essential for assessing the compound's risks and benefits in various applications, from materials science to potential therapeutic uses (Yelena B. Wetherill et al., 2007).

Mechanism of Action

Target of Action

The primary target of 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide acts as a serotonin-selective reuptake inhibitor . It binds to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic neuron. This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling.

Biochemical Pathways

By inhibiting the reuptake of serotonin, 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide affects the serotonin signaling pathway . The increased serotonin levels can stimulate postsynaptic serotonin receptors, leading to various downstream effects depending on the specific receptor subtype activated.

Result of Action

The molecular effect of 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide is the increased concentration of serotonin in the synaptic cleft . At the cellular level, this can lead to enhanced serotonin signaling, potentially affecting various physiological processes regulated by serotonin, such as mood, appetite, and sleep.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-13(21-16-9-7-15(18)8-10-16)17(20)19-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIATYMWUEZURGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide

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